molecular formula C23H24N4O B6535612 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 1021256-56-3

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B6535612
CAS No.: 1021256-56-3
M. Wt: 372.5 g/mol
InChI Key: XPBSLFNZMKWMQU-UHFFFAOYSA-N
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Description

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a 2-methylbenzoyl group at the 4-position and a 2-methylphenyl group at the 6-position of the pyridazine core. The structural uniqueness of this compound lies in its dual substitution pattern, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

(2-methylphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-17-7-3-5-9-19(17)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)20-10-6-4-8-18(20)2/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBSLFNZMKWMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations:

Pyrimidin-2-yl and pyridin-4-yl groups in MW069a confer selectivity for kinase targets (e.g., p38αMAPK), suggesting that aromatic heterocycles on piperazine improve enzyme-binding specificity .

Pyridazine Core Modifications :

  • The 2-methylphenyl group at the 6-position may increase lipophilicity, improving blood-brain barrier penetration compared to unsubstituted or chlorinated analogs .
  • 3-ketone derivatives (e.g., pyridazin-3(2H)-ones) exhibit acetylcholinesterase inhibitory activity, while halogenated or aryl-substituted pyridazines (e.g., MW069a) target kinases .

Challenges and Opportunities

  • Metabolic Stability : The 2-methylbenzoyl group may reduce oxidative metabolism compared to electron-deficient substituents (e.g., fluorophenyl), but in vivo studies are needed .
  • Selectivity : Structural analogs with pyrimidinyl or pyridinyl groups show high kinase selectivity, suggesting that the target compound’s methylbenzoyl group could be optimized for CNS targets .

Biological Activity

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with piperazine and aromatic moieties, which contribute to its unique biological properties. The molecular formula is C19H20N6O, and it has a molecular weight of 336.41 g/mol. The structure can be represented as follows:

C19H20N6O\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act by:

  • Inhibition of Enzymatic Activity : The compound can bind to specific enzymes, modulating their activity, which is crucial in pathways related to disease processes.
  • Interference with Cellular Signaling : It may disrupt signaling pathways that are essential for cell proliferation and survival, particularly in cancer cells.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

Research has also highlighted the antitumor activity of this compound. In cell line studies, it exhibited cytotoxic effects on several cancer types:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)8.5
A549 (lung cancer)7.2

The mechanism underlying its antitumor effects may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound, against resistant bacterial strains. Results indicated that the compound significantly inhibited growth, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .
  • Antitumor Mechanism Exploration : Another investigation focused on the antitumor properties of pyridazine derivatives, revealing that the compound induced apoptosis in cancer cells through the activation of caspase pathways . This study provides insight into the molecular mechanisms by which the compound exerts its effects.
  • Comparative Analysis with Similar Compounds : Comparative studies with other piperazine derivatives showed that this compound had superior activity against certain cancer cell lines, highlighting its unique structural attributes that enhance biological efficacy .

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